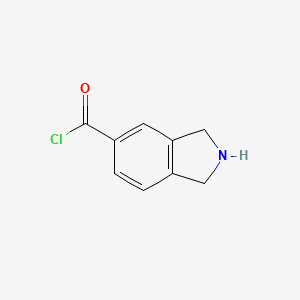

Isoindoline-5-carbonyl chloride

Description

Isoindoline-5-carbonyl chloride is a heterocyclic organic compound characterized by an isoindoline backbone (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with a carbonyl chloride (-COCl) functional group at the 5-position. This reactive acyl chloride group makes the compound highly versatile in synthetic chemistry, particularly in nucleophilic substitution reactions, where it serves as an intermediate for synthesizing amides, esters, and other derivatives.

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carbonyl chloride |

InChI |

InChI=1S/C9H8ClNO/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2 |

InChI Key |

RCXUQFHITUQRBP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindoline-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with thionyl chloride. The reaction typically occurs under reflux conditions, where isoindoline is treated with an excess of thionyl chloride, resulting in the formation of isoindoline-5-carbonyl chloride.

Another method involves the use of phosphorus trichloride and isoindoline in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of isoindoline-5-carbonyl chloride often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Isoindoline-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding isoindoline derivatives.

Reduction Reactions: Isoindoline-5-carbonyl chloride can be reduced to isoindoline-5-carboxylic acid using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to isoindoline-5-carboxylic acid chloride using oxidizing agents such as chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Chromium trioxide in acetic acid.

Major Products Formed

Substitution: Isoindoline derivatives with various functional groups.

Reduction: Isoindoline-5-carboxylic acid.

Oxidation: Isoindoline-5-carboxylic acid chloride.

Scientific Research Applications

Isoindoline-5-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Isoindoline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some isoindoline derivatives are being investigated as potential therapeutic agents for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoindoline-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the isoindoline ring system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of isoindoline-5-carbonyl chloride, the following table compares it with structurally related compounds identified in the evidence. Key differences in functional groups, ring systems, and reactivity are highlighted.

Reactivity and Functional Group Analysis

- Carbonyl Chloride vs. Aldehyde : Isoindoline-5-carbonyl chloride’s -COCl group enables rapid reactions with amines (to form amides) or alcohols (to form esters), whereas aldehydes like indole-3-carboxaldehyde or 1-oxoisoindoline-5-carbaldehyde participate in condensations or additions, requiring catalysts for similar transformations .

- Chloro Substituent vs. Carbonyl Chloride: 5-Chloroisoquinoline’s -Cl group directs electrophilic aromatic substitution, while the -COCl in isoindoline derivatives facilitates acylations, offering divergent synthetic pathways .

- Ring System Variations: The isoindoline scaffold provides a rigid aromatic platform, contrasting with 5-oxopyrrolidine’s smaller, non-aromatic ring, which may influence solubility and stability in pharmaceutical formulations .

Physical and Spectral Properties

- Melting Points : Indole-3-carboxaldehyde exhibits a high melting point (193–198°C) due to hydrogen bonding via its aldehyde group, whereas acyl chlorides like isoindoline-5-carbonyl chloride are typically liquids or low-melting solids due to weaker intermolecular forces .

- Solubility : The isopropyl group in 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride likely enhances organic solvent compatibility compared to unsubstituted isoindoline derivatives .

Notes

Data Limitations : Direct physicochemical data for isoindoline-5-carbonyl chloride are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Safety and Handling : Acyl chlorides require stringent safety protocols (e.g., anhydrous conditions, PPE) due to their moisture sensitivity and corrosivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.